![molecular formula C22H18N4O3S2 B2627728 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 900004-41-3](/img/structure/B2627728.png)

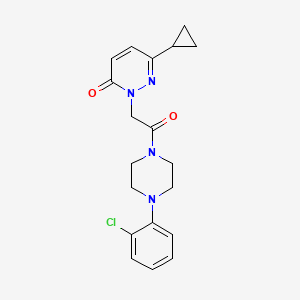

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization Techniques

The synthetic methodologies for compounds structurally related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involve various organic reactions, including acetylation, nucleophilic substitution, chlorination, and cyclization. These compounds are synthesized to investigate their pharmacological activities, highlighting the significant role of synthetic chemistry in the development of new therapeutic agents. Their structural characterization employs a range of analytical techniques, including melting point determination, thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, ensuring a comprehensive understanding of the synthesized molecules' chemical properties (Zaki, Radwan, & El-Dean, 2017).

Visible Light-Promoted Synthesis

Innovative synthetic approaches utilizing visible light-promotion have been developed for heterocyclic derivatives including those related to this compound. These methods involve catalysis by fac-Ir(ppy)3, demonstrating the utility of photochemical processes in organic synthesis. The ability to perform these reactions at room temperature with various substituents highlights the versatility and efficiency of this approach in generating compounds with potential biological activities (Liu, Cong, Liu, & Sun, 2016).

Tandem Nucleophilic Addition-Electrophilic Cyclization

The application of hydroxylamine-O-sulfonic acid (HOSA) in the synthesis of heteroaromatic hydroxylamine-O-sulfonates demonstrates a strategic approach to creating complex molecular architectures through tandem nucleophilic addition-electrophilic cyclization reactions. This methodology enables the efficient construction of molecules incorporating the thieno[2,3-d]pyrimidin-4-yl moiety, contributing valuable insights into cyclization mechanisms and the development of novel heterocyclic compounds (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).

Biological and Pharmacological Activities

The exploration of new compounds for their potential biological and pharmacological activities is a critical aspect of research related to this compound and its derivatives. Studies on synthesized compounds reveal their antimicrobial, anti-inflammatory, psychotropic, and cytotoxic effects, offering promising avenues for the development of new therapeutic agents. The investigation into these compounds' activities against various cancer cell lines and bacterial strains underscores the importance of chemical synthesis in discovering novel treatments for complex diseases (Zablotskaya et al., 2013).

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S2/c27-21(25-20-19-10-12-30-22(19)24-14-23-20)16-5-7-18(8-6-16)31(28,29)26-11-9-15-3-1-2-4-17(15)13-26/h1-8,10,12,14H,9,11,13H2,(H,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQXCBJEUFSNHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C5C=CSC5=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylphenyl)-4-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione](/img/structure/B2627645.png)

![2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2627652.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2627654.png)

![3-decyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627655.png)

![6-(2,3-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627656.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2627659.png)

![N-(4-(N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2627660.png)

![1-(4-Methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2627661.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2627662.png)

![4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one](/img/structure/B2627665.png)